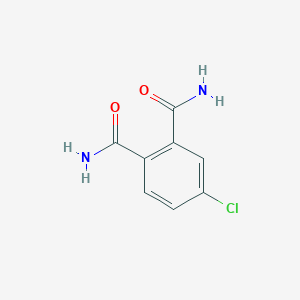

4-Chlorophthalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chlorophthalamide is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes substitution with nucleophiles such as amines, alkoxides, and cyanides. Key methods include:

a. Cyanation with TMSCN

In a copper-catalyzed reaction, 4-chlorophthalimide reacts with trimethylsilyl cyanide (TMSCN) to form 2-cyanobenzoic acid derivatives. This proceeds via a cyanation-cyclization pathway in water at 110°C, yielding substituted phthalimides with up to 85% efficiency .

| Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|

| TMSCN | Cu(I) | H₂O | 85% |

b. Amination

4-Chlorophthalimide reacts with primary or secondary amines under basic conditions. For example, cross-linked polyvinylpyridine copolymers facilitate HCl removal, shifting equilibrium toward N-chloroimide formation . Tertiary amines (e.g., quinoline) enhance yields by acting as HCl acceptors .

Reduction Reactions

The imide ring is reducible to isoindoline derivatives. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces 4-chlorophthalimide to 4-chloroisoindoline, preserving the chloro substituent.

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ | 4-Chloroisoindoline | 88.7% |

Oxidation Reactions

Controlled oxidation converts 4-chlorophthalimide to 4-chlorophthalic anhydride. Manganese dioxide (MnO₂) in chlorobenzene under 0.6 MPa oxygen at 110°C achieves 85% yield .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | 110°C, 0.6 MPa O₂ | 4-Chlorophthalic anhydride | 85% |

Hydrolysis

Under acidic or alkaline conditions, 4-chlorophthalimide hydrolyzes to 4-chlorophthalic acid. For example, triethylamine in water at 170°C facilitates hydrolysis, forming the corresponding diacid salt .

| Conditions | Product | Byproducts |

|---|---|---|

| H₂O, 170°C, Et₃N | 4-Chlorophthalic acid | N-Methyl-4-chlorotetrahydrophthalimide |

Cyclization and Condensation

4-Chlorophthalimide participates in palladium-catalyzed cyclizations. For instance, with 2-iodobenzoic acid and CO, it forms fused heterocycles via C–H activation .

| Reagents | Catalyst | Product | Yield |

|---|---|---|---|

| 2-Iodobenzoic acid, CO | Pd(OAc)₂ | Fused phthalimide derivatives | 75% |

Aromatization

N-Methyl-4-chlorotetrahydrophthalimide undergoes thermal aromatization at 260°C to regenerate 4-chlorophthalimide, demonstrating recyclability in synthetic pathways .

| Starting Material | Conditions | Product | Conversion |

|---|---|---|---|

| N-Methyl-4-chlorotetrahydrophthalimide | 260°C, air flow | 4-Chlorophthalimide | 100% |

Key Reaction Mechanisms

-

Substitution : Proceeds via an SₙAr mechanism, where electron-withdrawing imide groups activate the chloro substituent for nucleophilic attack .

-

Reduction : LiAlH₄ delivers hydride to the carbonyl, forming isoindoline while retaining the chloro group.

-

Oxidation : MnO₂ abstracts hydrogen, forming a diradical intermediate that rearranges to the anhydride .

Propriétés

IUPAC Name |

4-chlorobenzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIFSVAYJLFDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318962 |

Source

|

| Record name | 4-Chlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96385-49-8 |

Source

|

| Record name | 4-Chlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.